![molecular formula C6H2BrCl2FO2S B13510355 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride](/img/structure/B13510355.png)
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrCl2FO2S. It is a derivative of benzene, substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-substituted benzene ring. One common method is the sulfonation of 3-Bromo-6-chloro-2-fluorobenzene using chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions
Scientific Research Applications
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide
- 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonate
- 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonothioate
Uniqueness
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is unique due to its combination of substituents and the presence of the sulfonyl chloride group. This combination imparts specific reactivity and properties, making it valuable in various chemical transformations and applications.
Biological Activity
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride functional group. The molecular formula is C6H3BrClFOS, and it has a molecular weight of approximately 307.94 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in drug development.
The synthesis of this compound typically involves multi-step reactions that allow for precise control over the substitution patterns on the aromatic ring. The presence of halogens (bromine, chlorine, and fluorine) enhances the compound's reactivity, making it a versatile building block in the synthesis of more complex organic molecules.
Biological Activity
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The following sections detail potential biological activities based on related compounds and structural analogs.
Potential Biological Effects
- Antimicrobial Activity : Compounds containing sulfonyl chloride groups have been shown to possess antimicrobial properties. For instance, related sulfonyl chlorides are utilized in the synthesis of pharmaceuticals targeting bacterial infections.
- Anticancer Properties : Some sulfonyl chlorides serve as intermediates in developing anticancer agents. The structural similarity to known anticancer drugs suggests that this compound may also exhibit similar effects.
- Enzyme Inhibition : The presence of halogens typically enhances lipophilicity and bioactivity, making such compounds suitable candidates for enzyme inhibition studies. For example, fluorinated compounds have been shown to improve binding affinity to certain enzymes.
Structure-Activity Relationship (SAR)
The biological activity of sulfonyl chlorides can often be linked to their structural features. A comparison of this compound with similar compounds reveals insights into its potential activity:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | 0.97 |
3-Bromo-5-fluorobenzenesulfonyl chloride | C6H3BrClFO2S | 0.93 |
4-Bromo-2-fluorobenzenesulfonyl chloride | C6H3BrClFO2S | 0.90 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, which influence their reactivity and biological activity.
Case Studies
Research studies have documented the synthesis and evaluation of various sulfonyl chlorides, including those structurally similar to this compound. For example:
- Sulfinamide Synthesis : A study demonstrated the efficient conversion of sulfonyl chlorides to sulfinamides using various reaction conditions, highlighting the utility of such compounds in medicinal chemistry .
- Anticancer Activity : Investigations into structurally related compounds revealed promising anticancer activities when tested against various cancer cell lines, suggesting that modifications in the sulfonyl group can significantly impact efficacy .
Properties
Molecular Formula |
C6H2BrCl2FO2S |
---|---|
Molecular Weight |
307.95 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H |
InChI Key |
WTUZNQXMQDJFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)F)Br |
Origin of Product |
United States |
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